molecular formula C10H11ClN2O B1320418 N-(3-Amino-4-chlorophenyl)cyclopropanecarboxamide CAS No. 926218-17-9

N-(3-Amino-4-chlorophenyl)cyclopropanecarboxamide

Cat. No. B1320418
M. Wt: 210.66 g/mol
InChI Key: WKWWWSHBJUBANY-UHFFFAOYSA-N
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Description

The compound "N-(3-Amino-4-chlorophenyl)cyclopropanecarboxamide" is a derivative of cyclopropanecarboxamide with an amino and chloro substituent on the phenyl ring. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, structure, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related cyclopropanecarboxamide derivatives has been reported in the literature. For instance, the preparation of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives was achieved by reacting thiazolidine-2,4-dione, aromatic aldehydes, malononitrile, and cyclopropylamine without the need for additional catalysts . This method offers advantages such as good yields, short reaction times, and mild conditions. Similarly, the synthesis of a compound with antiproliferative activity involved the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with an aminated and cyclized derivative of 2,6-difluorobenzonitrile . These methods could potentially be adapted for the synthesis of "N-(3-Amino-4-chlorophenyl)cyclopropanecarboxamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclopropanecarboxamide derivatives is characterized by the presence of a cyclopropane ring, which can impart significant steric and electronic effects on the molecule. In one study, the crystal structure of a related molecule was determined, showing significant inhibitory activity against cancer cell lines . The cyclohexane ring in a related compound was found to adopt a chair conformation, and the molecular conformation was stabilized by an intramolecular hydrogen bond . These structural features are important as they can influence the biological activity and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of cyclopropanecarboxamide derivatives can be influenced by the substituents on the phenyl ring and the cyclopropane moiety. For example, the Gewald reaction was used to synthesize 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, which was then converted into acid chloride derivatives . These derivatives were screened for anti-inflammatory and antioxidant activities, demonstrating the potential for cyclopropanecarboxamide derivatives to undergo further chemical transformations and exhibit biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropanecarboxamide derivatives can vary depending on the specific substituents and their positions on the aromatic ring. The solubility, melting point, and stability of these compounds can be affected by these structural variations. Although the specific physical and chemical properties of "N-(3-Amino-4-chlorophenyl)cyclopropanecarboxamide" are not discussed in the provided papers, the reported synthesis and characterization techniques, such as IR and NMR spectroscopy, as well as X-ray crystallography, are essential tools for determining these properties .

Scientific Research Applications

  • Anti-Inflammatory and Antioxidant Properties :

    • Acid chloride derivatives of similar compounds to N-(3-Amino-4-chlorophenyl)cyclopropanecarboxamide have been synthesized and exhibited notable in vitro anti-inflammatory and antioxidant activities, comparable to ibuprofen and ascorbic acid respectively (Kumar, Anupama, & Khan, 2008).
  • Anticonvulsant Enaminones :

  • Synthesis of Cyclopropane Amino Acids :

    • Methods have been developed for synthesizing cyclopropane amino acids using compounds similar to N-(3-Amino-4-chlorophenyl)cyclopropanecarboxamide, showcasing its utility in advanced organic synthesis and pharmaceutical development (Adams et al., 2003).
  • Potential Biological Agents :

    • Research indicates the potential of related compounds for use as antimicrobial agents, suggesting a broader application in pharmaceuticals and medicine (Akbari et al., 2008).
  • Insecticidal Activity :

    • Certain derivatives have shown higher insecticidal activity than standard insecticides, pointing towards its use in agriculture and pest control (Abdel-Raheem et al., 2021).
  • Crystallography and Conformational Analysis :

  • CNS Depressant Activity :

    • Schiff bases derived from similar compounds have been investigated for central nervous system depressant activity, demonstrating the compound's relevance in neuroscience and pharmacology (Bhattacharjee, Saravanan, & Mohan, 2011).

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-4-3-7(5-9(8)12)13-10(14)6-1-2-6/h3-6H,1-2,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWWWSHBJUBANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)cyclopropanecarboxamide

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